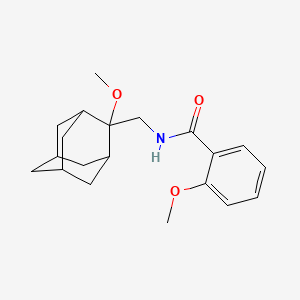
2-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide, commonly known as MMADB, is a chemical compound that has gained significant attention in the field of scientific research. MMADB is a derivative of amantadine, which is an antiviral drug used to treat Parkinson's disease and influenza. MMADB has shown promising results in various scientific studies due to its unique chemical structure and mechanism of action.
科学研究应用
MMADB has been extensively studied for its potential therapeutic applications in various fields of research. It has shown promising results in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. MMADB has also been studied for its antitumor and antiviral properties. Moreover, MMADB has been shown to have a positive effect on bone regeneration, making it a potential candidate for the treatment of bone-related diseases.
作用机制
MMADB acts as an inhibitor of the proteasome, which is a complex protein structure responsible for the degradation of various proteins in the cell. By inhibiting the proteasome, MMADB can prevent the degradation of specific proteins, leading to an increase in their concentration. This increase in protein concentration can have various effects, depending on the type of protein involved. For example, in the case of neurodegenerative diseases, MMADB can prevent the degradation of specific proteins involved in the progression of the disease, leading to a potential therapeutic effect.
Biochemical and Physiological Effects
MMADB has been shown to have various biochemical and physiological effects. It has been shown to increase the concentration of specific proteins involved in the regulation of cell growth and apoptosis. Moreover, MMADB has been shown to induce autophagy, which is a process that involves the degradation of damaged proteins and organelles in the cell. This process can have a positive effect on various diseases, such as cancer and neurodegenerative diseases.
实验室实验的优点和局限性
MMADB has various advantages in lab experiments. It has shown promising results in various fields of research, making it a potential candidate for further studies. Moreover, MMADB has a unique chemical structure, which makes it an interesting compound to study. However, MMADB also has limitations in lab experiments. Its complex synthesis method and high cost can make it difficult to obtain in large quantities. Moreover, its mechanism of action is not fully understood, which can make it challenging to interpret the results of studies involving MMADB.
未来方向
There are various future directions for the study of MMADB. One potential direction is the investigation of its therapeutic potential in the treatment of neurodegenerative diseases. Moreover, the antitumor and antiviral properties of MMADB can also be further explored. The potential use of MMADB in bone regeneration can also be investigated. Furthermore, the mechanism of action of MMADB can be further elucidated to better understand its effects on various proteins and organelles in the cell.
Conclusion
In conclusion, MMADB is a chemical compound that has gained significant attention in the field of scientific research. Its unique chemical structure and mechanism of action have shown promising results in various fields of research, such as the treatment of neurodegenerative diseases, cancer, and bone-related diseases. However, further studies are needed to fully understand the potential of MMADB in various fields of research.
合成方法
The synthesis of MMADB involves the reaction of 2-methoxybenzoyl chloride with 2-amino-2-methyl-1,3-propanediol in the presence of a base. The resulting intermediate is then reacted with 2-methoxyadamantane-2-carboxylic acid to form MMADB. The synthesis of MMADB is a complex process that requires expertise in organic chemistry and access to specialized equipment.
属性
IUPAC Name |
2-methoxy-N-[(2-methoxy-2-adamantyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-23-18-6-4-3-5-17(18)19(22)21-12-20(24-2)15-8-13-7-14(10-15)11-16(20)9-13/h3-6,13-16H,7-12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSVMBIEKIBZMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2(C3CC4CC(C3)CC2C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

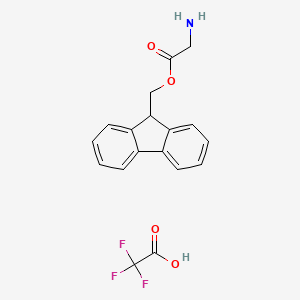
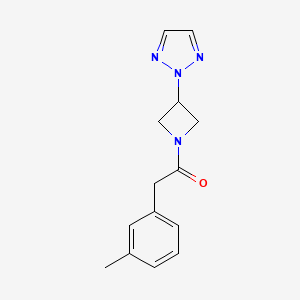
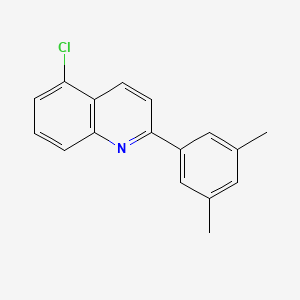
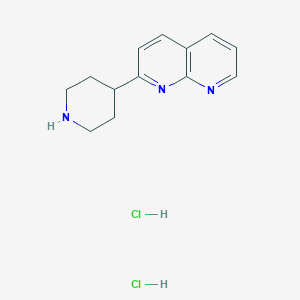


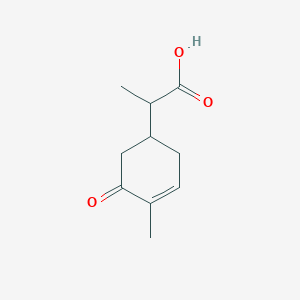
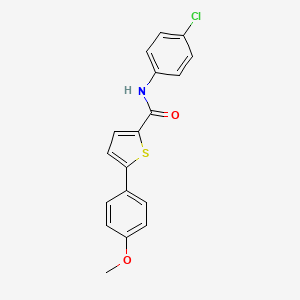
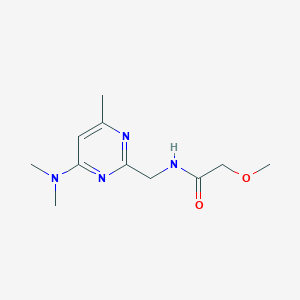

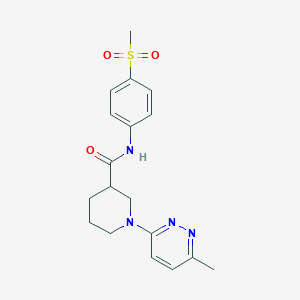
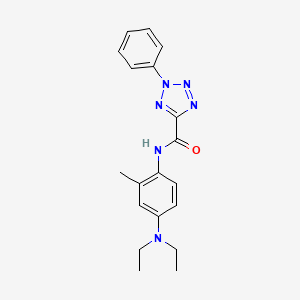
![5-methyl-N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2974946.png)
![5-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2974947.png)